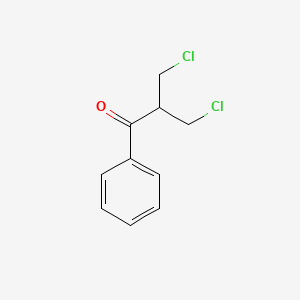

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJAYVWBFICAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034258 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39192-57-9 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one typically involves the chlorination of 1-phenylpropan-1-one. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chlorination process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: NaOCH3, KCN, NH3

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Ethers, nitriles, amines

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development

One of the most notable applications of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one is its role as a precursor in the synthesis of antidepressants. The compound is structurally related to fluoxetine, commonly known as Prozac, which is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. Research indicates that derivatives of this compound exhibit similar pharmacological activity, making it a valuable starting material for developing new antidepressants with potentially improved efficacy and reduced side effects .

Chiral Synthesis

The compound can also be utilized in the synthesis of chiral molecules. The dynamic kinetic resolution process involving 3-chloro-1-phenylpropan-1-ol has shown promise in generating optically pure compounds. This method employs lipase as a catalyst, allowing for high selectivity and yield under mild conditions, which is advantageous for industrial applications . The ability to produce chiral intermediates is crucial in pharmaceutical development, where chirality can significantly influence the biological activity of drugs.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in various organic synthesis reactions. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups into organic molecules. This versatility allows chemists to create a wide range of derivatives tailored for specific applications .

Synthesis of Other Compounds

The compound's structure makes it suitable for further modifications, leading to the synthesis of other valuable chemical entities. For example, it can be transformed into other chlorinated compounds or used to synthesize complex molecules through multi-step organic reactions. This property is particularly beneficial in developing new agrochemicals and pharmaceuticals .

Case Study 1: Antidepressant Synthesis

A study focused on the synthesis of fluoxetine analogs from this compound demonstrated that modifications to the chloromethyl group could enhance the compound's binding affinity to serotonin receptors. The research highlighted the potential for creating more effective antidepressants with fewer side effects by optimizing the chemical structure derived from this compound.

Case Study 2: Chiral Alcohol Production

In another study, researchers employed this compound in a dynamic kinetic resolution process to produce (R)-(+)-3-chloro-1-phenylpropan-1-ol. The process achieved over 99% optical purity and high yields, showcasing its industrial viability for producing chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one involves its reactivity with nucleophiles due to the presence of electron-withdrawing chloro groups. This makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The phenyl group also contributes to the compound’s stability and reactivity by providing resonance stabilization.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

A comparative overview of key structural and physical properties is provided in Table 1.

Table 1 : Structural and functional comparison of this compound with analogs.

Key Differentiators in Industrial and Research Contexts

- Synthetic Versatility: The phenylpropan-1-one derivative’s aromatic ring stabilizes intermediates in cycloadditions, whereas non-aromatic analogs (e.g., 3-Chloro-2-(chloromethyl)prop-1-ene) are preferred for gas-phase reactions .

- Market Relevance : 3-Chloro-2-(chloromethyl)prop-1-ene has documented industrial demand for polymer and agrochemical synthesis , while the phenylpropan-1-one variant remains niche, primarily utilized in academic medicinal chemistry .

Biological Activity

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one, also known as a chlorinated ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.09 g/mol. The presence of chlorine atoms in its structure enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group is known to facilitate nucleophilic substitution reactions, which may lead to the inhibition of specific enzymes critical in various metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Chlorinated compounds have been shown to possess antimicrobial properties due to their ability to disrupt cellular functions.

- Anticancer Potential : Some studies suggest that chlorinated ketones can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Neuropharmacological Effects : There is evidence that similar compounds may influence neurotransmitter systems, potentially affecting mood and behavior.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of chlorinated ketones demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and function.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer agent, particularly against breast and lung cancers.

Case Study 3: Neuropharmacological Impact

Research exploring the neuropharmacological effects indicated that similar chlorinated compounds could modulate serotonin levels, suggesting a potential role in treating mood disorders. The specific mechanisms remain to be fully elucidated but indicate promising avenues for further exploration.

Future Directions

Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Studies focusing on:

- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity.

- In vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved.

Q & A

Q. What are the key synthetic routes for 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) and chlorinated precursors. Critical parameters include:

- Temperature : Low temperatures (0–5°C) minimize side reactions like over-chlorination .

- Solvent : Anhydrous dichloromethane or chloroform ensures reactivity and solubility .

- Purification : Column chromatography or recrystallization isolates the product with >95% purity .

Table 1 : Optimization of Reaction Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 0–5 | CH₂Cl₂ | 78 | 97 |

| FeCl₃ | 25 | CHCl₃ | 65 | 90 |

Q. How do the chloro and chloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles (e.g., amines, thiols) due to its electron-withdrawing nature, enabling SN2 mechanisms. The α-chloro ketone moiety further enhances electrophilicity, facilitating substitution at the carbonyl-adjacent position .

Q. What purification techniques are recommended to isolate this compound from byproducts?

- Distillation : Effective for large-scale separation but limited by thermal stability .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves chlorinated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 92–94°C) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light Sensitivity : Degrades under UV light; store in amber vials .

- Moisture : Hydrolyzes in aqueous environments; use anhydrous solvents .

- Temperature : Stable at –20°C for >6 months; decomposition occurs >100°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites for substitution .

- Molecular Docking : Screens interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Example: Trifluoromethyl analogs show enhanced binding affinity due to hydrophobic interactions .

Q. How can contradictory data on reaction yields be resolved when scaling from lab to industrial synthesis?

Contradictions often arise from mass transfer limitations or catalyst deactivation . Mitigation strategies:

- Continuous Flow Reactors : Improve heat/mass transfer for consistent yields .

- Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste .

- Process Analytical Technology (PAT) : Real-time HPLC monitoring detects intermediates .

Q. What methodologies validate the compound’s role as a precursor in enantioselective synthesis?

- Chiral Chromatography : Separates enantiomers using β-cyclodextrin columns .

- X-ray Crystallography : Confirms stereochemistry of derivatives (e.g., (2R,3R)-configured products) .

- Kinetic Resolution : Asymmetric catalysis with chiral ligands (e.g., BINOL) achieves >90% ee .

Q. What experimental designs assess the compound’s biological activity against microbial targets?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme Inhibition Studies : Measure IC₅₀ values for acetylcholinesterase or proteases .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) .

Table 2 : Biological Activity of Analogues

| Compound | MIC (μg/mL) | IC₅₀ (Acetylcholinesterase, μM) |

|---|---|---|

| This compound | 12.5 | 45 |

| 3-(Trifluoromethyl) analog | 6.2 | 28 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.